An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a pivotal synthetic building block in medicinal chemistry and peptide synthesis. As a derivative of L-α-aminoadipic acid, an endogenous amino acid, its primary utility lies in the temporary protection of the α-amino group. This protection allows for selective chemical modifications at other reactive sites, such as the two carboxylic acid groups. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions. This guide provides a comprehensive overview of the chemical, physical, and safety properties of this compound, details common experimental protocols for its synthesis and analysis, and illustrates its role as a precursor in synthetic workflows.
Chemical and Physical Properties
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is a white to yellow crystalline powder. Its properties are summarized below, providing key data for its handling, characterization, and use in experimental settings.
Data Presentation: Identifier and Physical Properties
| Property | Value | Citation(s) |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid | |
| Synonyms | Boc-L-α-aminoadipic acid, Boc-L-2-aminoadipic acid | |
| CAS Number | 77302-72-8 | |
| Molecular Formula | C₁₁H₁₉NO₆ | |
| Molecular Weight | 261.27 g/mol | |
| Physical Form | White to yellow powder or crystals | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature, Sealed in Dry |
Data Presentation: Structural and Computational Data
| Property | Value | Citation(s) |
| InChI Key | QDTDLMJRZPSKDM-ZETCQYMHSA-N | |
| SMILES | O=C(O)--INVALID-LINK--CCCC(O)=O | |
| Topological Polar Surface Area (TPSA) | 112.93 Ų | |
| LogP | 1.2192 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 6 |
Note: Computational data is for the corresponding (R)-enantiomer, which is expected to be identical for the (S)-enantiomer.
Data Presentation: Safety and Hazard Information
| Category | Information | Citation(s) |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols
The following sections detail generalized but robust methodologies for the synthesis and analytical characterization of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.
Synthesis Protocol: N-Boc Protection
This protocol describes a standard method for the N-protection of L-α-aminoadipic acid using di-tert-butyl dicarbonate (Boc₂O), a widely adopted and efficient procedure for Boc group installation.
Materials:
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L-α-aminoadipic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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1,4-Dioxane
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Water (deionized)
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Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
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Ethyl acetate (EtOAc)
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5% Citric acid solution or 1M HCl
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve L-α-aminoadipic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water. Add a suitable base such as NaOH (2.2 equivalents) or triethylamine (1.5 equivalents) and stir until a homogenous solution is formed. Cool the mixture to 0 °C in an ice bath.
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Addition of Boc₂O: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or dissolved in a small amount of 1,4-dioxane.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
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Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and byproducts.
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Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a 5% citric acid solution or 1M HCl. The product should precipitate or form an oil.
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Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
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¹H NMR Analysis: The proton NMR spectrum is expected to show a characteristic sharp singlet at approximately δ 1.4 ppm , integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Other key signals include a multiplet for the α-proton (CH ) adjacent to the nitrogen and multiplets for the four sets of methylene protons (-CH ₂-) of the hexanedioic acid backbone. The two acidic protons of the carboxyl groups will appear as broad singlets.
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¹³C NMR Analysis: The carbon NMR spectrum will confirm the presence of the Boc group with signals around δ 80 ppm (quaternary carbon) and δ 28 ppm (three methyl carbons). Signals for the two carbonyl carbons (one from the Boc group and two from the carboxylic acids) will be observed downfield (>155 ppm).
2.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the compound.
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System: A reverse-phase HPLC system with a C18 column is typically used.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.
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Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl chromophores.
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Analysis: A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under the specific method conditions.
Applications and Synthetic Utility
The primary role of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is as a protected building block. The Boc group prevents the α-amino group from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling or esterification of the carboxylic acid groups.
Role in Synthesis
The deprotection of the Boc group is typically the final step before revealing the free amine or an intermediate step to allow for further modification at the nitrogen. This process is most commonly achieved by treatment with a strong acid.
Precursor to a Biologically Active Molecule
While the Boc-protected form is synthetically valuable, the deprotected molecule, L-α-aminoadipic acid, is a known gliotoxic analog of glutamate. It exerts biological effects by interacting with specific cellular targets. Therefore, Boc-L-α-aminoadipic acid serves as a stable precursor that can be used to generate the active molecule for neurological and biochemical research.
